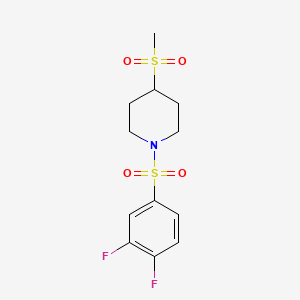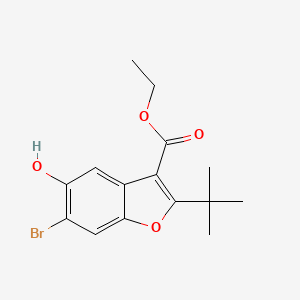
N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClFN4O2 and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide and related compounds have been explored for their synthesis methods and antibacterial activities. Research shows that derivatives of pyridonecarboxylic acids, including compounds with substitutions similar to the queried chemical, demonstrate potent antibacterial properties. These studies highlight the potential of such compounds in developing new antibacterial agents, with specific derivatives showing superior activity compared to known drugs like enoxacin (Matsumoto et al., 1984).
Anticancer and Antitubercular Activities
Compounds structurally related to the queried chemical have shown promise in anticancer and antitubercular applications. For instance, derivatives synthesized through water-mediated synthesis exhibited non-linear optical (NLO) properties and potential anticancer activity through interactions with tubulin, suggesting their use in inhibiting tubulin polymerization (Jayarajan et al., 2019). Furthermore, specific analogues have been identified as selective inhibitors of the Met kinase superfamily, a target for cancer therapy, demonstrating the versatility of these compounds in drug development (Schroeder et al., 2009).
Synthesis and Molecular Docking Studies
The synthetic routes and molecular docking studies of compounds with a core structure similar to the queried chemical have been extensively studied. These compounds have been evaluated for their antitubercular and antibacterial activities, with certain derivatives showing higher potency than reference drugs. Molecular docking studies further elucidate the binding interactions at the active sites of target proteins, providing insights into the mechanism of action of these compounds (Bodige et al., 2020).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of the compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These studies reveal the potential of such compounds in cancer therapy, particularly in targeting angiogenesis and DNA integrity. Specific derivatives demonstrated significant activity in both in vivo and in vitro models, highlighting their potential as anticancer agents (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-17-6-5-16(11-22-17)24-19(27)13-7-9-25(10-8-13)12-18(26)23-15-3-1-14(21)2-4-15/h1-6,11,13H,7-10,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUGDCIWFEUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2566150.png)



![(4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2566155.png)


![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)
